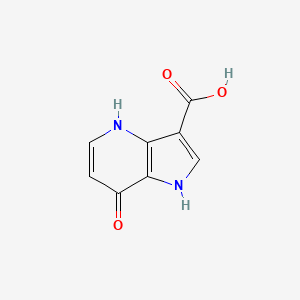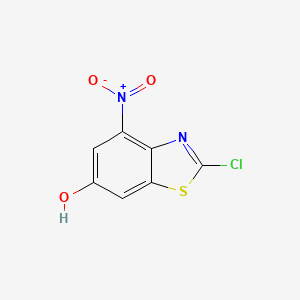
7-Hydroxy-4-azaindole-3-carboxylic acid
Übersicht
Beschreibung
7-Hydroxy-4-azaindole-3-carboxylic acid is a heterocyclic compound that belongs to the azaindole family. This compound is characterized by the presence of a hydroxyl group at the 7th position, an azaindole core, and a carboxylic acid group at the 3rd position. Azaindoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-azaindole-3-carboxylic acid typically involves the construction of the azaindole core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the azaindole core. Subsequent hydroxylation and carboxylation steps are then carried out to introduce the hydroxyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles can also be employed to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-4-azaindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the azaindole core can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-oxo-4-azaindole-3-carboxylic acid, while reduction of the carboxylic acid group can produce 7-hydroxy-4-azaindole-3-alcohol .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-4-azaindole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 7-Hydroxy-4-azaindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaindole-3-carboxylic acid: Lacks the hydroxyl group at the 7th position.
4-Azaindole-3-carboxylic acid: Lacks the hydroxyl group and has a different substitution pattern on the azaindole core.
7-Hydroxyindole-3-carboxylic acid: Contains an indole core instead of an azaindole core
Uniqueness
7-Hydroxy-4-azaindole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the azaindole core. This combination of functional groups enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
7-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-2-9-6-4(8(12)13)3-10-7(5)6/h1-3,10H,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGSNWBZFOVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219346.png)
![3,6-dichloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219353.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219356.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro-](/img/structure/B3219369.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3219376.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3219386.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219397.png)
![7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3219403.png)
![7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3219409.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219410.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3219420.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B3219432.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219448.png)
